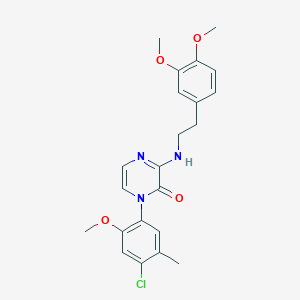

![molecular formula C10H6F3NO2S B2688817 3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione CAS No. 303985-13-9](/img/structure/B2688817.png)

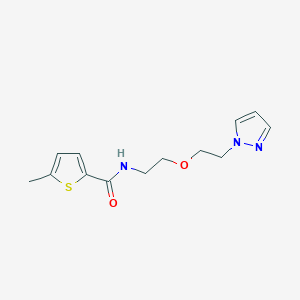

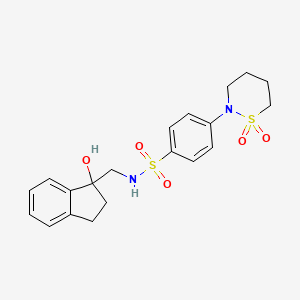

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds containing the trifluoromethyl group are widely used in the pharmaceutical and agrochemical industries due to the unique physicochemical properties of the fluorine atom . For example, a thiourea derivative, namely 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea (Y21), exhibits high gibberellin-like activity .

Synthesis Analysis

The synthesis of similar compounds often involves cross-coupling reactions. For instance, the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, required a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve cross-coupling reactions and hydrogenation . The presence of certain solvents can also influence the reaction rate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by the presence of the trifluoromethyl group . For example, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .科学的研究の応用

- Cinacalcet Hydrochloride (Sensipar®) , a calcimimetic drug used to treat secondary hyperparathyroidism and hypercalcemia, is synthesized using 3-(3-trifluoromethylphenyl)propanal as a key intermediate . This compound plays a crucial role in the preparation of Cinacalcet.

- Researchers have explored the use of related compounds for electrode modification. For instance, morphine adsorption and determination were achieved on a polymeric layer derived from 3-(4-trifluoromethylphenyl)thiophene .

- Enzymatic processes have been employed for the synthesis of chiral compounds. One study focused on the efficient biocatalytic synthesis of ®-[3,5-bis(trifluoromethyl)phenyl] ethanol, demonstrating the potential of related structures in green chemistry .

- 3-(Trifluoromethylphenyl)thiazol-2-amine derivatives have been investigated for their anticancer properties. These compounds exhibit promising activity against cancer cells .

- Researchers have utilized 3-(trifluoromethylphenyl)boronic acid derivatives in the synthesis of luminescent materials for OLEDs. These compounds contribute to the development of efficient electroluminescent devices .

Pharmaceutical Synthesis:

Electrochemistry and Sensors:

Biocatalysis:

Anticancer Agents:

Organic Light-Emitting Diodes (OLEDs):

作用機序

While the mechanism of action for “3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione” is not known, similar compounds have been found to exhibit biological activity. For example, compound S8, i.e., 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea, exhibited significantly higher promoting activity with respect to Arabidopsis thaliana hypocotyl elongation and rice germination than did gibberellin A3 (GA3) and Y21 .

Safety and Hazards

将来の方向性

While specific future directions for “3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione” are not known, research into the development of novel plant growth regulators with favorable activities is ongoing . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

特性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c11-10(12,13)6-2-1-3-7(4-6)14-8(15)5-17-9(14)16/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOVWYOLBGYLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)

![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)

![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2688752.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)